A Technical Guide to the Basic Properties of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride (6-Azaindoline Hydrochloride)
A Technical Guide to the Basic Properties of 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine Hydrochloride (6-Azaindoline Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azaindoline Scaffold
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine, commonly known in medicinal chemistry as 6-azaindoline, is a heterocyclic scaffold of significant interest in modern drug discovery.[1][2] As a bioisosteric analog of both indoline and purine systems, it offers unique physicochemical properties that medicinal chemists can leverage to optimize drug candidates.[1][3] The strategic placement of a nitrogen atom in the six-membered ring can modulate a compound's potency, selectivity, solubility, and hydrogen bonding capabilities, while also creating novel intellectual property space.[3][4]
This guide provides an in-depth technical overview of the hydrochloride salt of 6-azaindoline, focusing on its fundamental basic properties, synthesis, and analytical characterization. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile scaffold in their research endeavors.
Physicochemical and Basic Properties
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a solid, crystalline substance. The hydrochloride salt form enhances its stability and aqueous solubility, which are advantageous properties for both chemical synthesis and pharmaceutical development. The core structure features two nitrogen atoms: a saturated, sp³-hybridized pyrrolidine-like nitrogen (N1) and an sp²-hybridized pyridine-like nitrogen (N6).
The fundamental basicity of this molecule is a critical parameter influencing its behavior in physiological environments and its utility in chemical reactions. The N1 nitrogen, being part of a saturated ring (pyrrolidine), is significantly more basic than the N6 nitrogen, which is part of an aromatic pyridine ring.[5][6][7] The lone pair of electrons on the N1 nitrogen resides in an sp³ orbital, making it more available for protonation compared to the N6 nitrogen's lone pair, which is in a more electronegative sp² orbital.[5][7][8] Consequently, in the formation of the hydrochloride salt, protonation occurs preferentially at the more basic N1 position.
A summary of its key computed and known properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂ | [9] |
| Molecular Weight | 156.61 g/mol | [9] |
| IUPAC Name | 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine;hydrochloride | [2] |
| Common Synonyms | 6-Azaindoline hydrochloride | [2] |
| CAS Number | 1610028-39-1 | [9] |
| Physical Form | Solid | [9] |
| Polar Surface Area (PSA) | 24.9 Ų | [2] |
| pKa (Predicted) | ~8-9 (for the protonated N1 amine) |
Note: The pKa value is an expert estimation based on the known basicity of similar saturated cyclic amines. Experimental determination is recommended for precise applications.
Understanding Basicity: A Structural Perspective
The differential basicity of the two nitrogen atoms in the 6-azaindoline core is a direct consequence of their hybridization and electronic environment. This can be visualized to understand the site of protonation.
Caption: Protonation of 6-azaindoline at the more basic N1 nitrogen.
Synthesis and Purification Workflow
The synthesis of azaindole and azaindoline scaffolds can be achieved through various methods. A common conceptual pathway involves the construction of the fused ring system followed by reduction and salt formation. While multiple specific routes exist in the literature and patents, a generalized workflow is outlined below.[10]
Conceptual Synthesis Workflow
Caption: Generalized workflow for the synthesis of 6-azaindoline hydrochloride.
Protocol Example: Salt Formation
This protocol describes the final step of converting the free base into its hydrochloride salt, a common procedure for improving handling and solubility.
Objective: To quantitatively convert 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (free base) to its hydrochloride salt.
Materials:
-
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)
-
Anhydrous solvent (e.g., Methanol, Diethyl Ether, or Ethyl Acetate)
-
Dry Hydrogen Chloride (gas or as a solution in an anhydrous solvent)
Procedure:
-
Dissolution: Dissolve the 2,3-dihydro-1H-pyrrolo[2,3-c]pyridine free base in a minimal amount of the chosen anhydrous solvent in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the acid-base reaction and promote clean precipitation.
-
Acidification: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) or bubble dry HCl gas through the stirred solution. Monitor the pH with moist litmus paper or by observing precipitation.
-
Precipitation & Stirring: A white precipitate of the hydrochloride salt should form. Continue stirring the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the resulting white solid under vacuum to yield the final 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][12]
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the dihydropyrrole ring. Upon protonation to form the hydrochloride salt, a downfield shift in the signals of the protons adjacent to the N1 nitrogen is expected due to the inductive effect of the positive charge.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts will differentiate between the aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule, thereby verifying its elemental composition.[13][14] For the hydrochloride salt, the free base is typically observed (m/z [M+H]⁺).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A single, sharp peak on the chromatogram indicates a high degree of purity.
Applications in Drug Discovery
The 6-azaindoline scaffold is a privileged structure in medicinal chemistry.[3] Its unique properties make it a valuable building block in the design of therapeutic agents across various disease areas.
-
Kinase Inhibitors: Azaindoles and their derivatives are structurally similar to the adenine fragment of ATP, making them excellent scaffolds for designing kinase inhibitors for oncology and inflammatory diseases.[3][4]
-
Central Nervous System (CNS) Agents: The ability of the pyridine nitrogen to act as a hydrogen bond acceptor can improve interactions with biological targets in the CNS.
-
Antiviral and Antibacterial Agents: The scaffold has been incorporated into molecules with demonstrated activity against various pathogens.[4][14]
The reduced, non-planar nature of the azaindoline core compared to the flat azaindole provides a three-dimensional character that can be exploited to achieve better binding affinity and selectivity for specific protein targets.
Conclusion
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a foundational building block for contemporary drug discovery. A thorough understanding of its basic properties, particularly the differential basicity of its two nitrogen centers, is essential for its effective application. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to confidently produce and characterize this high-value scaffold, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
-
Which is more basic, pyrrolidine or pyridine? (2017). Quora. [Link]
-
Basic strength of pyridine vs. pyrrolidine. (2020). Chemistry Stack Exchange. [Link]
-
What is the order of the basicity of pyrole, pyridine, and piperadine? (2025). Quora. [Link]
-
Basicity of Pyridine Pyrrole and Pyrrolidine 2. (2021). YouTube. [Link]
-
Heterocyclic Amines. (2025). Chemistry LibreTexts. [Link]
- Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
-
2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. Chemsrc. [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. National Institutes of Health (NIH). [Link]
-
2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. ChemBK. [Link]
-
2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. PubChem. [Link]
-
2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1). PubChem. [Link]
-
Azaindole Therapeutic Agents. PubMed Central. [Link]
-
CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING. ShareOK. [Link]
-
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride. PubChem. [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]
-
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
-
Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. ResearchGate. [Link]
-
Biological activity and material applications of 7-azaindole derivatives. ResearchGate. [Link]
-
Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. ACS Publications. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine | C7H8N2 | CID 18365378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride [cymitquimica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. shareok.org [shareok.org]
- 14. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions [mdpi.com]



